molecular formula C11H12BrNO B187526 (3-Bromobenzoyl)pyrrolidine CAS No. 346721-91-3

(3-Bromobenzoyl)pyrrolidine

Cat. No.: B187526
CAS No.: 346721-91-3
M. Wt: 254.12 g/mol
InChI Key: ZFWDUMGAQDJYAE-UHFFFAOYSA-N
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Description

(3-Bromobenzoyl)pyrrolidine is an organic compound with the molecular formula C11H12BrNO. It consists of a pyrrolidine ring attached to a 3-bromobenzoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromobenzoyl)pyrrolidine typically involves the acylation of pyrrolidine with 3-bromobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions: (3-Bromobenzoyl)pyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzoyl group can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(3-Bromobenzoyl)pyrrolidine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-Bromobenzoyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring’s stereochemistry and spatial orientation of substituents play a crucial role in its binding to enantioselective proteins. This binding can modulate the activity of target proteins, leading to various biological effects .

Comparison with Similar Compounds

  • (3-Bromobenzyl)pyrrolidine
  • (3-Bromo-5-nitrophenyl)pyrrolidine
  • (3-Bromo-2-fluorobenzoyl)pyrrolidine

Comparison: (3-Bromobenzoyl)pyrrolidine is unique due to its specific substitution pattern on the benzoyl group, which influences its reactivity and biological activity.

Properties

IUPAC Name

(3-bromophenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c12-10-5-3-4-9(8-10)11(14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWDUMGAQDJYAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354197
Record name (3-BROMOBENZOYL)PYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346721-91-3
Record name (3-BROMOBENZOYL)PYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-bromo-benzoyl chloride (2.7 g, 12 mmol) in DCM (40 mL) was chilled to zero degrees and treated with pyrrolidine (3 mL, 36.8 mmol). Reaction was allowed to come to room temperature and stir for 4 h. Mixture was then poured onto water and washed once. Organic phase then washed with brine, dried over sodium sulfate, filtered and evaporated to amber oil (3.1 g, 100%).
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

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